4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride
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Overview
Description
4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride is a heterocyclic compound with the molecular formula C6H3BrClFO2S. This compound is known for its unique chemical structure, which includes a bromine, fluorine, and sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride typically involves the reaction of 4-bromo-3-fluorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and biaryl compounds .
Scientific Research Applications
4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical studies.
Medicine: It is used in the synthesis of drugs and as an intermediate in the production of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved in these interactions depend on the specific application and the nature of the derivative formed .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
Uniqueness
4-Bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a hydroxyl group. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C6H3BrClFO3S |
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Molecular Weight |
289.51 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClFO3S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2,10H |
InChI Key |
YMXZSBSVQGYHED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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